![molecular formula C9H15N3O2 B2870891 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-64-1](/img/structure/B2870891.png)
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid, also known as BPPA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPA is a pyrazole derivative that has been synthesized through a multi-step process, and it exhibits unique properties that make it a promising candidate for use in different areas of research.
作用机制
The mechanism of action of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in cancer cells is not fully understood. However, studies have suggested that 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has been found to inhibit the activity of enzymes such as thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase, which are essential for DNA synthesis and cell division.
Biochemical and Physiological Effects:
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has also been studied for its biochemical and physiological effects. Studies have shown that 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for use in the treatment of various inflammatory diseases. 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the major advantages of using 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in lab experiments is its high potency and specificity. 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid exhibits high selectivity towards cancer cells, which makes it a potential candidate for use in cancer therapy. However, one of the limitations of using 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid. One of the potential directions is to explore the use of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the use of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in the treatment of other inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid in cancer cells and to identify potential biomarkers for its efficacy.
合成方法
The synthesis of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid involves a multi-step process that starts with the reaction of 1-butylhydrazine with 1,3-dibromoacetone to yield 1-(1-bromoethyl)-3-butylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(1-butan-2-ylpyrazol-3-yl)acetic acid. Finally, the carboxylic acid group of this compound is converted to an amine group through a reduction reaction to yield 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid.
科学研究应用
2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid is in the field of cancer research. Studies have shown that 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid exhibits significant anticancer activity against various types of cancer cells, including breast, lung, and liver cancer cells. 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for use in cancer therapy.
属性
IUPAC Name |
2-[(1-butan-2-ylpyrazol-3-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-7(2)12-5-4-8(11-12)10-6-9(13)14/h4-5,7H,3,6H2,1-2H3,(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKZIYMMJCYUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

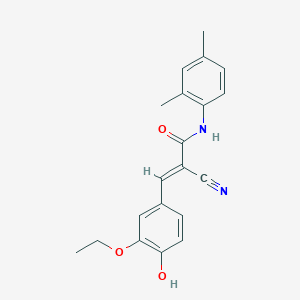
![1-{3-[(2,4-difluorobenzyl)amino]-3-oxopropyl}-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2870810.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)
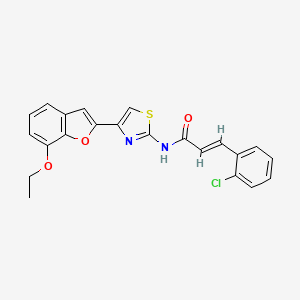
![benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2870816.png)
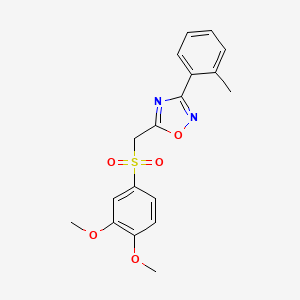
![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)
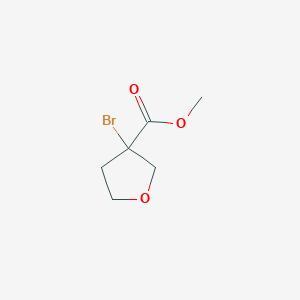
![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)
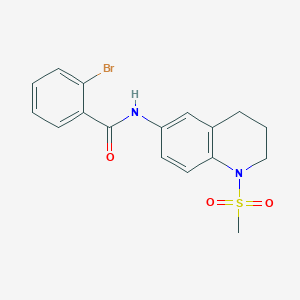
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)

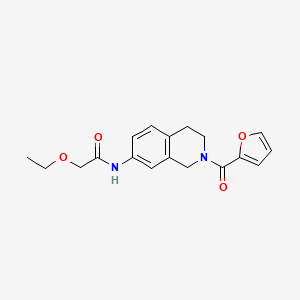
![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)